molecular formula C21H23F2N5O3S B10928390 N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10928390
M. Wt: 463.5 g/mol
InChI Key: VWLQYWDRQWOFGW-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes difluoromethoxy, ethoxyphenyl, pyrazolyl, and pyrimidinyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the preparation of intermediate compounds. The process may start with the synthesis of the difluoromethoxy and ethoxyphenyl intermediates, followed by the introduction of the pyrazolyl and pyrimidinyl groups. Common reagents used in these reactions include halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as high-energy ball milling, solvothermal synthesis, and the use of ionic liquids. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, and catalysts

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H23F2N5O3S

Molecular Weight

463.5 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H23F2N5O3S/c1-4-28-11-15(13(3)27-28)16-8-9-24-21(26-16)32-12-19(29)25-14-6-7-17(31-20(22)23)18(10-14)30-5-2/h6-11,20H,4-5,12H2,1-3H3,(H,25,29)

InChI Key

VWLQYWDRQWOFGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)OC(F)F)OCC

Origin of Product

United States

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